

PD173074: A Technical Guide to a Potent FGFR Inhibitor

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Primarily targeting FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the role of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis. Its selectivity and potent activity have made it a valuable tool in cancer research and studies of developmental biology. This document provides a comprehensive technical overview of PD173074, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Compound Details



Property	Value	
Chemical Name	N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea	
Molecular Formula	C28H41N7O3	
Molecular Weight	523.67 g/mol [1][2][3]	
CAS Number	219580-11-7[1][2][3]	
Appearance	Yellow solid[3]	
Solubility	Soluble in DMSO (100 mg/mL) and ethanol (52.37 mg/mL)[1][3]	

Primary Targets and Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues. This action blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades.

The primary targets of **PD173074** are Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), though with a lower potency compared to its effects on FGFR1.[1][4][5] The selectivity of **PD173074** is a key feature, with significantly higher potency for FGFR1 compared to other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[4][5]

Quantitative Data: In Vitro Potency

The inhibitory activity of **PD173074** has been quantified through various in vitro assays, with IC_{50} (half-maximal inhibitory concentration) and K_i (inhibitory constant) values providing a measure of its potency.

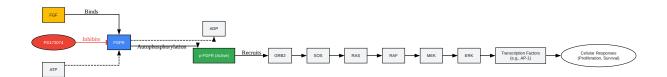


Target	Assay Type	IC ₅₀ (nM)	Kı (nM)
FGFR1	Cell-free assay	~25[4][5]	~40[4]
Autophosphorylation	1-5[4][5]		
FGFR3	Cell-free assay	5	
Autophosphorylation	~5[4]		
VEGFR2	Cell-free assay	100-200[4][5]	
Autophosphorylation	100-200[4]		
PDGFR	Cell-free assay	17,600[1]	
c-Src	Cell-free assay	19,800[1]	
EGFR	Cell-free assay	>50,000[1]	
InsR	Cell-free assay	>50,000[1]	
MEK	Cell-free assay	>50,000[1]	
PKC	Cell-free assay	>50,000[1]	

Signaling Pathway Inhibition

PD173074 effectively blocks the signaling cascades initiated by FGF binding to its receptor. A primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival. By inhibiting FGFR autophosphorylation, **PD173074** prevents the recruitment and activation of downstream signaling proteins, leading to a reduction in MAPK activation.[5][6]





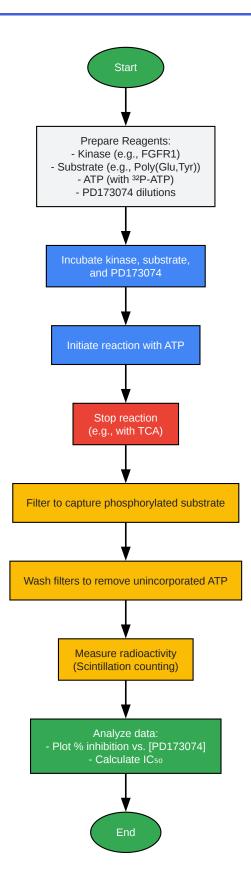
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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of PD173074.

Experimental Protocols In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the IC₅₀ of **PD173074** against a target kinase, such as FGFR1.





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Figure 2: General workflow for an in vitro kinase assay to determine IC50.



Methodology:

- Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein), and a range of concentrations of PD173074 dissolved in DMSO.
- Incubation: Pre-incubate the kinase and substrate with the various concentrations of PD173074 for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the kinase reaction by adding ATP, typically spiked with a radioactive isotope like ³²P-ATP, to the mixture. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).
- Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid
 (TCA) to precipitate the proteins and substrate.
- Substrate Capture: Spot the reaction mixture onto filter paper or a membrane that binds the substrate.
- Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.
- Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each PD173074
 concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the
 logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to
 determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of **PD173074** on the proliferation of cancer cell lines.

Methodology:



- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **PD173074**. Include a vehicle control (DMSO) and a positive control for cell death if desired.
- Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard cell culture conditions.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against **PD173074** concentration to determine the Gl₅₀ (concentration for 50% growth inhibition).

In Vivo Applications

In animal models, **PD173074** has been shown to effectively inhibit angiogenesis induced by both FGF and VEGF.[1][4] Administration of **PD173074** has been demonstrated to block the in vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH 3T3 cells and small cell lung cancer cell lines.[1][4][7] These studies highlight the potential of targeting the FGFR pathway in cancer therapy.

Conclusion

PD173074 is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive



resource for researchers and drug development professionals working with this important compound. The ability of **PD173074** to inhibit cell proliferation, induce apoptosis, and block angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various cancers.

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